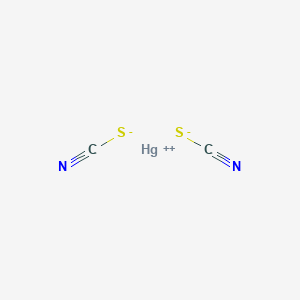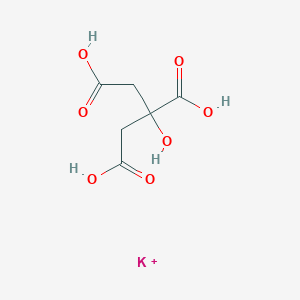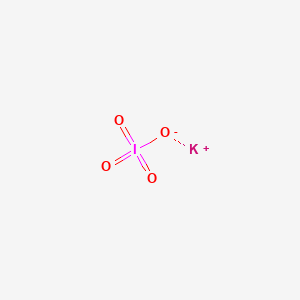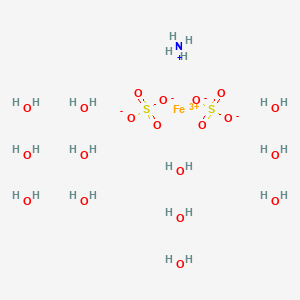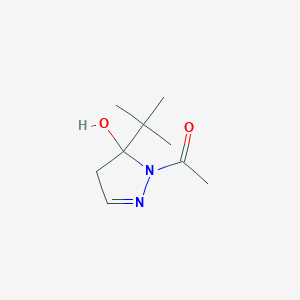
1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone, also known as TBE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and material science. TBE is a pyrazole derivative that possesses unique structural features, making it an ideal candidate for various research studies.
Wirkmechanismus
The mechanism of action of 1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone is not fully understood. However, it has been suggested that 1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. 1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemische Und Physiologische Effekte
1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions, including arthritis and osteoarthritis. 1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone has also been found to exhibit antitumor activity in various cancer cell lines, making it a potential candidate for cancer therapy. In addition, 1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone has been found to possess potent herbicidal activity against various weeds, making it a potential candidate for use as a herbicide.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone in lab experiments include its ease of synthesis, low toxicity, and potent pharmacological activity. However, the limitations of using 1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone in lab experiments include its limited solubility in water, which can make it difficult to formulate for oral administration, and its potential side effects, which require further investigation.
Zukünftige Richtungen
For research on 1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone include further investigation of its pharmacological activity and mechanism of action, optimization of its synthesis method, and development of novel formulations for oral administration. In addition, further studies are needed to evaluate the potential side effects of 1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone and to develop strategies to mitigate them. Finally, the potential applications of 1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone in material science, such as its use as a corrosion inhibitor, require further investigation.
Synthesemethoden
The synthesis of 1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone involves the reaction of tert-butyl acetoacetate with hydrazine hydrate and subsequent oxidation of the resulting pyrazoline intermediate with hydrogen peroxide. The reaction yields 1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone as a white crystalline solid with a melting point of 110-112°C. The synthesis method is straightforward and can be easily scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, 1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone has been found to possess anti-inflammatory and analgesic properties. It has also been shown to exhibit antitumor activity in various cancer cell lines. In the field of agriculture, 1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone has been found to possess potent herbicidal activity against various weeds. 1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone has also been studied for its potential application as a corrosion inhibitor for metal surfaces.
Eigenschaften
CAS-Nummer |
137882-69-0 |
|---|---|
Produktname |
1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone |
Molekularformel |
C9H16N2O2 |
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
1-(5-tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone |
InChI |
InChI=1S/C9H16N2O2/c1-7(12)11-9(13,5-6-10-11)8(2,3)4/h6,13H,5H2,1-4H3 |
InChI-Schlüssel |
SHLYKLGKDIDKNT-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(CC=N1)(C(C)(C)C)O |
Kanonische SMILES |
CC(=O)N1C(CC=N1)(C(C)(C)C)O |
Synonyme |
1H-Pyrazol-5-ol, 1-acetyl-5-(1,1-dimethylethyl)-4,5-dihydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



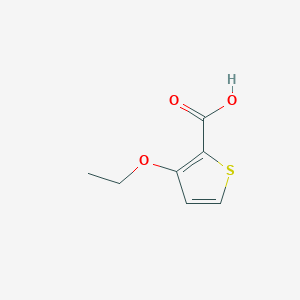

![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B147992.png)

